molecular formula C13H11BrN2O2 B15039973 N'-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B15039973
M. Wt: 307.14 g/mol
InChI Key: WAAVDMJCVDYNDL-OQLLNIDSSA-N
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Description

N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a bromophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-bromobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylbenzohydrazide
  • N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-fluorobenzohydrazide

Uniqueness

N’-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different aromatic or heterocyclic rings.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H11BrN2O2/c1-9(10-4-2-5-11(14)8-10)15-16-13(17)12-6-3-7-18-12/h2-8H,1H3,(H,16,17)/b15-9+

InChI Key

WAAVDMJCVDYNDL-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC(=CC=C2)Br

Origin of Product

United States

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